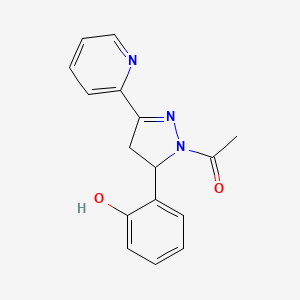
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is an organic compound featuring both pyrazole and ethanone functional groups. These structural units confer a range of chemical and biological properties upon the molecule, making it of interest in various scientific fields, including medicinal chemistry, materials science, and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized through multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-hydroxyacetophenone with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized to give the pyrazole core. Subsequent substitution reactions introduce the pyridinyl group.
Industrial Production Methods: : In industrial settings, large-scale synthesis may employ catalytic systems to improve efficiency and yield. Optimizing reaction conditions like temperature, solvent, and pH is crucial to achieve high purity and minimize side products.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : Oxidation of the hydroxyphenyl group can yield quinone derivatives.
Reduction: : Reduction may alter the ethanone group to an alcohol.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitutions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Ethanol, dichloromethane, and water are frequently used.
Major Products: : Products vary depending on the reaction but often involve derivatives with modified aromatic rings or reduced carbonyl groups.
Scientific Research Applications
Chemistry: : Used in organic synthesis as a building block for more complex molecules. Biology Medicine : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities. Industry : Utilized in material science for its unique structural properties, contributing to novel polymer designs.
Mechanism of Action
The compound exerts its biological effects through interaction with specific molecular targets. Its pyrazole and ethanone functional groups allow it to bind with enzymes and receptors, influencing pathways such as signal transduction and metabolic regulation. The hydroxyphenyl group provides additional sites for hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
1-(5-(2-hydroxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique in its combined functional groups, offering a versatile scaffold for derivatization. Similar compounds include:
1-(2-hydroxyphenyl)-3-(pyridin-2-yl)-1H-pyrazole: : Lacks the ethanone group, reducing reactivity.
2-hydroxy-3-pyridyl-1H-pyrazole: : Has fewer sites for functional modifications.
1-(2-hydroxyphenyl)-3-pyridylmethanone: : Similar but lacks the pyrazole ring, impacting binding properties.
Properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-pyridin-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(20)19-15(12-6-2-3-8-16(12)21)10-14(18-19)13-7-4-5-9-17-13/h2-9,15,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFFJZSTFYBBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=N2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














